molecular formula C15H12O4 B6400492 4-(4-Acetylphenyl)-2-hydroxybenzoic acid, 95% CAS No. 1261965-21-2

4-(4-Acetylphenyl)-2-hydroxybenzoic acid, 95%

Cat. No. B6400492
CAS RN: 1261965-21-2
M. Wt: 256.25 g/mol
InChI Key: VEIPRCMEZYHZJY-UHFFFAOYSA-N
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Description

4-(4-Acetylphenyl)-2-hydroxybenzoic acid, commonly known as 4-APB, is a synthetic compound that has recently been studied for its potential applications in scientific research. It is a structural analog of amphetamine and has been investigated for its biochemical and physiological effects. 4-APB is a white powder that is soluble in polar solvents, such as water and ethanol, and has a melting point of 126-127°C. It is not yet approved for human or animal use, and its safety and efficacy have not been established.

Mechanism of Action

4-APB is thought to act as a potent agonist at the 5-HT2A receptor, which is involved in the regulation of serotonin levels in the brain. It is also thought to act as a weak agonist at the dopamine D2 receptor, which is involved in the regulation of dopamine levels in the brain. 4-APB is thought to act as a weak agonist at the NMDA receptor, which is involved in the regulation of glutamate levels in the brain.
Biochemical and Physiological Effects
4-APB has been shown to have a variety of biochemical and physiological effects. It has been shown to increase serotonin levels in the brain, which can lead to an antidepressant effect. It has also been shown to increase dopamine levels in the brain, which can lead to an increase in motivation and focus. Additionally, 4-APB has been shown to increase glutamate levels in the brain, which can lead to an increase in energy and alertness.

Advantages and Limitations for Lab Experiments

4-APB has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and can be easily synthesized. It is also a highly soluble compound, making it easy to work with in the laboratory. However, 4-APB has several limitations for use in laboratory experiments. It has not been approved for human or animal use, so its safety and efficacy have not been established. Additionally, its effects on the brain are still not fully understood, so further research is needed to better understand its effects.

Future Directions

There are a variety of future directions for research on 4-APB. Further research is needed to better understand its effects on the brain and its potential therapeutic applications. Additionally, it would be beneficial to investigate the effects of 4-APB on other systems of the body, such as the cardiovascular and endocrine systems, as well as its potential interactions with other drugs. Finally, further research is needed to develop more effective methods of synthesizing 4-APB, as well as to develop more efficient methods of administering it.

Synthesis Methods

4-APB can be synthesized through a variety of methods, including the reductive amination of 4-acetylphenol with 2-aminoethanol, the reaction of 4-acetylphenol with 2-hydroxybenzaldehyde, and the reaction of 4-acetylphenol with 2-hydroxybenzoyl chloride. It can also be synthesized from 4-acetylphenol and 2-aminoethanol in the presence of a reducing agent, such as sodium borohydride.

Scientific Research Applications

4-APB has been used in a variety of scientific research applications, including the study of neurotransmission, the effects of drugs on behavior, and the effects of drugs on the nervous system. It has also been used to study the effects of drugs on the cardiovascular system and the effects of drugs on the immune system. In addition, 4-APB has been used to study the effects of drugs on the endocrine system and the effects of drugs on the reproductive system.

properties

IUPAC Name

4-(4-acetylphenyl)-2-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c1-9(16)10-2-4-11(5-3-10)12-6-7-13(15(18)19)14(17)8-12/h2-8,17H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEIPRCMEZYHZJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10689769
Record name 4'-Acetyl-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261965-21-2
Record name 4'-Acetyl-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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